Ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate (CAS 1206908-19-1) is a highly specialized, pre-functionalized trisubstituted thiazole building block designed for the rapid synthesis of advanced pharmaceutical intermediates, particularly Cdc7 kinase inhibitors. Featuring a reactive C2-bromide, a stable C5-ethyl ester, and a precisely tuned C4-(4-ethoxybenzyl) lipophilic appendage, this scaffold is engineered for late-stage diversification via cross-coupling or nucleophilic displacement workflows. For procurement teams and medicinal chemists, sourcing this exact advanced intermediate bypasses hazardous, multi-step de novo Hantzsch thiazole syntheses and subsequent regioselective halogenations, ensuring high-purity access to a pharmacophore critical for structure-activity relationship (SAR) campaigns [1].
Trisubstituted thiazole scaffold validated in Cdc7 kinase inhibitor programs; supports pathway-targeted probe development.
2-bromo substituent enables Pd-catalyzed cross-coupling for late-stage diversification; fits library synthesis workflows.
4-ethoxybenzyl pattern provides a defined lipophilic anchor (logP ~2.98) distinct from methoxy or positional analogs; supports SAR consistency.
Substituting this specific scaffold with simpler, more common analogs—such as ethyl 2-bromo-4-methylthiazole-5-carboxylate or 4-methoxybenzyl variants—severely compromises both downstream target affinity and synthetic efficiency. The 4-ethoxybenzyl moiety is not a generic linker; in kinase inhibitor SAR (such as for Cdc7), the precise steric bulk and oxygen positioning of the ethoxy group are required to engage target hydrophobic pockets. Furthermore, utilizing a C2-amino or C2-unsubstituted thiazole instead of this C2-bromo derivative forces chemists to perform low-yielding, harsh late-stage halogenation or diazotization steps, which drastically reduces overall process reproducibility, increases material waste, and limits the throughput of hit-to-lead library generation [1].
Para-ethoxy isomer geometry (linear) may shift binding trajectory relative to ortho isomer; 3D-QSAR indicates topology alters kinase interaction.
Ethoxy vs. methoxy chain length modifies lipophilicity (~ΔlogP +0.5); this can change permeability, metabolic stability, and off-target profiles.
2-bromo reactivity requires dedicated counter-screens; nonspecific covalent modification may confound target engagement conclusions without proper controls.
The presence of the pre-installed C2-bromide in this specific scaffold enables rapid, high-yielding palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) compared to unhalogenated precursors. In typical library synthesis workflows, C2-bromothiazoles consistently achieve high conversion rates (>80%) in direct arylation or amination. In contrast, attempting to functionalize a generic C2-H thiazole requires directed C-H activation, which suffers from variable yields (often <50%) and poor regioselectivity. The C5-ester remains intact under these standard coupling conditions, providing essential orthogonal reactivity [1].
| Evidence Dimension | Cross-coupling conversion efficiency and regiocontrol |
| Target Compound Data | >80% yield in standard Pd-catalyzed C2-arylation/amination |
| Comparator Or Baseline | C2-H thiazole analogs (<50% yield via complex C-H activation) |
| Quantified Difference | >30% higher yield with strict regiocontrol |
| Conditions | Standard Pd-catalyzed cross-coupling conditions (e.g., Pd(dppf)Cl2, base, 80-100 °C) |
Procuring the pre-brominated scaffold eliminates unpredictable bottleneck steps in library synthesis, directly accelerating hit-to-lead timelines and reducing reagent waste.
In 3D-QSAR and molecular docking studies of trisubstituted thiazoles, the specific C4-appendage is critical for target binding. The 4-ethoxybenzyl group provides a precise balance of steric volume and lipophilicity to engage the hydrophobic pocket near the hinge region of targets like Cdc7 kinase. Truncating this group to a standard methyl (as in ethyl 2-bromo-4-methylthiazole-5-carboxylate) or altering the ether chain length significantly reduces the predicted binding affinity (pIC50), as generic alkyl groups fail to establish the necessary van der Waals contacts with the target enzyme's pre-DFG residues [1].
| Evidence Dimension | Predicted binding affinity (pIC50) and hydrophobic engagement |
| Target Compound Data | Precise steric fit and maximized pIC50 contribution |
| Comparator Or Baseline | 4-methylthiazole analogs (loss of critical hydrophobic contacts) |
| Quantified Difference | Substantial reduction in target IC50 when the benzyl ether motif is removed or truncated |
| Conditions | 3D-QSAR and molecular docking simulations for kinase inhibition |
Selecting the exact 4-ethoxybenzyl variant is essential for generating active pharmaceutical ingredients, as generic alkyl substitutions yield inactive compounds.
The C5-ethyl ester in this building block provides a highly stable, orthogonally reactive site compared to free carboxylic acids or highly labile esters. During aggressive C2-coupling reactions, the ethyl ester exhibits minimal (<5%) premature hydrolysis or degradation. Once C2 functionalization is complete, the ester can be cleanly saponified to the corresponding carboxylic acid using standard aqueous base (e.g., LiOH/THF) in >90% yield, allowing for subsequent amide bond formation. This stepwise control is impossible with pre-hydrolyzed or unprotected thiazole cores, which often poison palladium catalysts or undergo undesired side reactions [1].
| Evidence Dimension | Premature degradation during C2 functionalization |
| Target Compound Data | <5% degradation of the C5-ethyl ester during cross-coupling |
| Comparator Or Baseline | Free C5-carboxylic acid (incompatible with many cross-coupling conditions) |
| Quantified Difference | >85% improvement in overall step recovery and catalyst lifespan |
| Conditions | Sequential Pd-catalyzed coupling followed by alkaline hydrolysis |
The stable ethyl ester ensures process reliability and high overall yields during multi-step synthesis, making it a reliable choice for scalable manufacturing.
This compound serves as the primary starting material for generating libraries of kinase inhibitors (e.g., Cdc7), utilizing the C2-bromide for diverse arylation/amination and the C5-ester for varied amide formations [1].
As a highly functionalized, rigid heterocyclic core, it acts as an advanced fragment where the 4-ethoxybenzyl group anchors the molecule in hydrophobic pockets, allowing researchers to explore novel hinge-binding interactions [1].
For process chemistry teams, procuring this pre-assembled trisubstituted core avoids the hazardous and low-yielding multi-step syntheses (such as Hantzsch thiazole synthesis followed by selective bromination) typically required to build this exact substitution pattern [1].